N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide

Catalog No.
S13993040
CAS No.
M.F
C11H15Br2N3O
M. Wt
365.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetami...

Product Name

N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide

IUPAC Name

N-[4-[(5,6-dibromopyridin-2-yl)amino]butyl]acetamide

Molecular Formula

C11H15Br2N3O

Molecular Weight

365.06 g/mol

InChI

InChI=1S/C11H15Br2N3O/c1-8(17)14-6-2-3-7-15-10-5-4-9(12)11(13)16-10/h4-5H,2-3,6-7H2,1H3,(H,14,17)(H,15,16)

InChI Key

IPMAMUWJVHJEIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCNC1=NC(=C(C=C1)Br)Br

N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide is a chemical compound characterized by its unique structure, which includes a dibromopyridine moiety linked to an acetamide group via a butyl chain. This compound has the molecular formula C12H15Br2N3OC_{12}H_{15}Br_2N_3O and a molecular weight of approximately 348.07 g/mol. The presence of bromine atoms in the pyridine ring enhances its reactivity and potential biological activity.

, including:

  • Nucleophilic substitutions: The bromine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
  • Acylation reactions: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Hydrolysis: In aqueous conditions, the acetamide group may hydrolyze to release the corresponding amine and acetic acid.

Preliminary studies suggest that N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide exhibits significant biological activity, particularly as a potential pharmaceutical agent. Compounds with similar structures have been investigated for their roles as:

  • Anticancer agents: Some derivatives of dibromopyridines show promise in inhibiting tumor growth.
  • Antimicrobial agents: The presence of halogen atoms often enhances the antimicrobial properties of organic compounds.
  • Enzyme inhibitors: The compound may interact with specific enzymes, potentially modulating their activity.

The synthesis of N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide typically involves several steps:

  • Synthesis of 5,6-Dibromopyridin-2-amine: This can be achieved through bromination of pyridinic precursors followed by amination.
  • Formation of Butyl Chain: A suitable butyl derivative is prepared, which may involve alkylation reactions.
  • Coupling Reaction: The butyl derivative is then coupled with 5,6-dibromopyridin-2-amine using standard coupling methods (e.g., EDC coupling).
  • Acetylation: Finally, the product is acetylated to yield N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide.

N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: Used in studies related to structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide focus on understanding how this compound interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Analyzing how the compound enters cells and its subsequent effects on cellular functions.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

Several compounds share structural similarities with N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3,5-Dibromopyridin-2-aminesContains dibrominated pyridineFocused on antimicrobial activity
N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamideSimilar acetamide structureTargets different biological pathways
3-Bromo-N-(pyridin-2-yl)propanamideRelated acetamide derivativePotential anti-inflammatory properties

These compounds highlight the unique aspects of N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide while demonstrating variations in biological activity and therapeutic applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

364.95614 g/mol

Monoisotopic Mass

362.95819 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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